

Ena15: A Novel Chemical Probe for Investigating Epitranscriptomics

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Compound of Interest		
Compound Name:	Ena15	
Cat. No.:	B15615894	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ena15 is a novel small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5 (Alpha-ketoglutarate-dependent dioxygenase B homolog 5). As a key "eraser" of the m6A modification, ALKBH5 plays a critical role in post-transcriptional gene regulation. The dynamic and reversible nature of m6A methylation, a cornerstone of epitranscriptomics, influences mRNA splicing, stability, translation, and nuclear export. The discovery of **Ena15** provides a powerful chemical tool to investigate the biological functions of ALKBH5 and the broader consequences of m6A dysregulation in various physiological and pathological contexts, including cancer.

Mechanism of Action

Ena15 acts as a selective inhibitor of ALKBH5.[1] It has been characterized as an uncompetitive or competitive inhibitor with respect to the co-substrate 2-oxoglutarate (2OG).[1] By blocking the demethylase activity of ALKBH5, treatment with **Ena15** leads to an increase in the overall level of m6A on cellular RNA.[1] This allows for the precise investigation of ALKBH5-specific functions.



A crucial and distinctive feature of **Ena15** is its differential activity towards another prominent m6A demethylase, the fat mass and obesity-associated protein (FTO). While inhibiting ALKBH5, **Ena15** has been observed to enhance the demethylase activity of FTO.[1] This unique characteristic makes **Ena15** an invaluable tool for dissecting the distinct and sometimes opposing roles of these two key m6A erasers.

Applications in Research and Drug Development

- Dissecting ALKBH5-Specific Pathways: Ena15 allows for the targeted inhibition of ALKBH5, enabling researchers to identify specific cellular pathways and gene networks regulated by this enzyme. For instance, inhibition of ALKBH5 by Ena15 has been shown to stabilize the mRNA of the transcription factor FOXM1, a key regulator of the cell cycle, leading to inhibited cell proliferation in glioblastoma multiforme (GBM) cell lines.[1]
- Cancer Biology and Therapeutics: The m6A modification landscape is frequently altered in cancer. As an ALKBH5 inhibitor, **Ena15** can be used to explore the therapeutic potential of targeting m6A demethylation. Its demonstrated ability to suppress the growth of glioblastoma cells highlights its potential as a lead compound for developing novel cancer therapies.[1]
- Stem Cell Biology and Development: m6A methylation is essential for regulating stem cell fate and differentiation. **Ena15** can be utilized to study how the dynamic removal of m6A by ALKBH5 influences these fundamental biological processes.
- Neurobiology: Epitranscriptomic modifications are enriched in the brain and are implicated in neurodevelopment and neurological disorders.[2][3] **Ena15** provides a means to investigate the role of ALKBH5-mediated RNA demethylation in neuronal function and disease.

Data Summary

The following tables summarize the known properties of **Ena15** and provide a template for expected quantitative results from the protocols described below.

Table 1: Properties of **Ena15**



Property	Description	Reference
Target	ALKBH5 (N6- methyladenosine demethylase)	[1]
Mechanism	Uncompetitive or competitive inhibition for 2-oxoglutarate (20G)	[1]
Effect on FTO	Enhances demethylase activity	[1]
Cellular Effect	Inhibits cell proliferation (Glioblastoma)	[1]
Molecular Effect	Increases global m6A RNA levels	[1]

| Target mRNA Effect | Stabilizes FOXM1 mRNA |[1] |

Table 2: Template for In Vitro ALKBH5 Inhibition Assay Results

Ena15 Concentration	ALKBH5 Activity (% of Control)	IC50 (Calculated)	
0 μM (Control)	100%	-	
Χ μΜ	(User Data)	(User Data)	
ΥμΜ	(User Data)	(User Data)	

| Z μM | (User Data) | (User Data) |

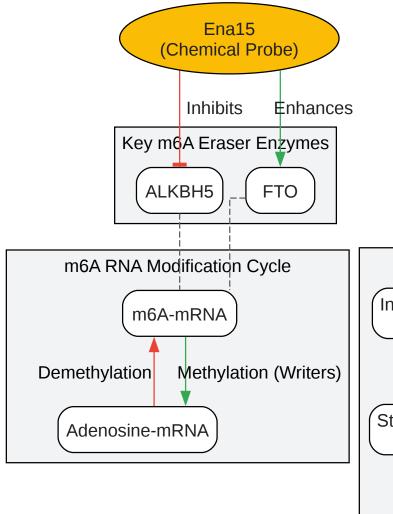
Table 3: Template for Cell-Based Assay Results

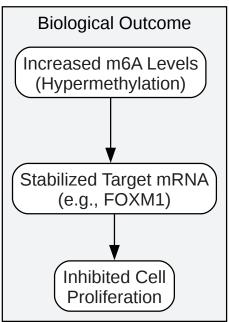


Treatment Group	Global m6A Level (Relative to Control)	FOXM1 mRNA Level (Relative to Control)	Cell Viability (% of Control)
Vehicle Control	1.0	1.0	100%
Ena15 (Χ μΜ)	(User Data)	(User Data)	(User Data)

| **Ena15** (Y μM) | (User Data) | (User Data) | (User Data) |

Diagrams and Visualizations

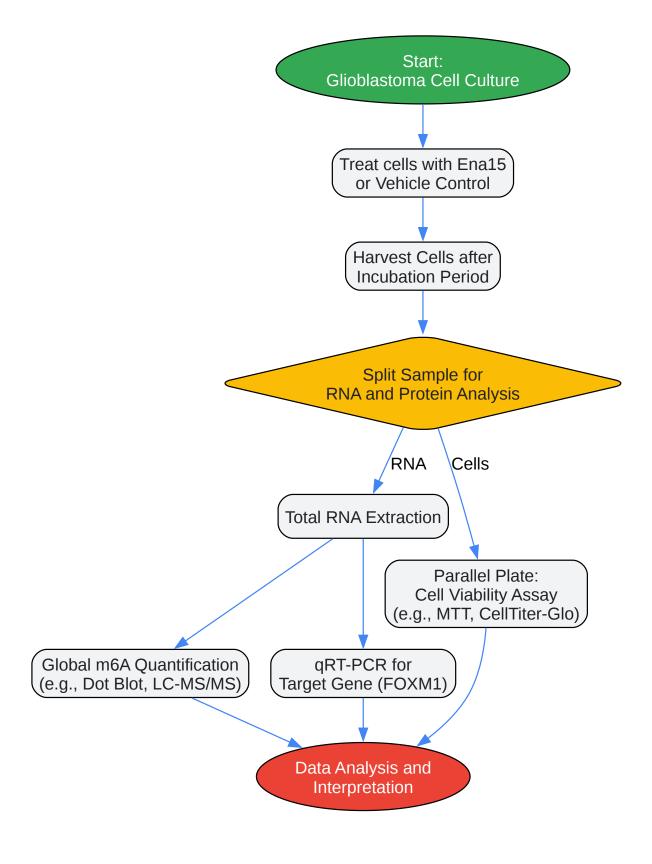






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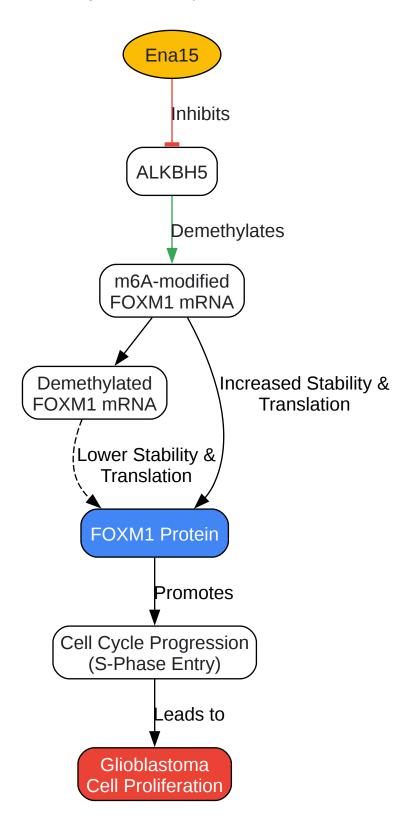
Caption: Mechanism of **Ena15** action on the m6A RNA modification cycle.





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Caption: Workflow for assessing **Ena15** activity in cultured cells.





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Caption: The ALKBH5-FOXM1 signaling axis modulated by **Ena15**.

Experimental Protocols

Protocol 1: In Vitro ALKBH5 Demethylase Activity Assay

This protocol is designed to quantify the direct inhibitory effect of **Ena15** on recombinant ALKBH5 enzyme activity.

Materials:

- Recombinant human ALKBH5 protein
- ssRNA oligonucleotide substrate containing at least one m6A site (e.g., 5'-GAAC(m6A)CU-3')
- Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 50 μM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 μg/mL BSA)
- **Ena15** stock solution (in DMSO)
- DMSO (vehicle control)
- Quenching solution (e.g., EDTA)
- LC-MS/MS system for quantifying demethylated product

Procedure:

- Prepare a master mix of the assay buffer containing the m6A-RNA substrate at a final concentration of (e.g., $1\,\mu\text{M}$).
- Prepare serial dilutions of Ena15 in DMSO. Add the diluted Ena15 or DMSO (vehicle control)
 to the reaction wells.
- Add the assay buffer/substrate master mix to each well.



- Initiate the reaction by adding recombinant ALKBH5 to a final concentration of (e.g., 100-200 nM).
- Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a quenching solution (e.g., 10 mM EDTA).
- Analyze the samples by LC-MS/MS to quantify the ratio of the demethylated product (Acontaining RNA) to the substrate (m6A-containing RNA).
- Calculate the percentage of inhibition for each Ena15 concentration relative to the DMSO control.
- Plot the inhibition curve and determine the IC50 value.

Protocol 2: Cell-Based Assay for m6A Levels and Target Gene Expression

This protocol outlines the treatment of cultured cells with **Ena15** to measure its effect on global m6A levels, target gene expression, and cell viability.

Materials:

- Glioblastoma cell line (e.g., U87-MG, A172)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Ena15** stock solution (in DMSO)
- DMSO (vehicle control)
- Total RNA extraction kit
- m6A quantification kit or access to LC-MS/MS
- cDNA synthesis kit



- qPCR master mix and primers for a target gene (e.g., FOXM1) and a housekeeping gene (e.g., GAPDH)
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

- Cell Plating: Seed glioblastoma cells in appropriate culture plates (e.g., 6-well plates for RNA, 96-well plates for viability) and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of Ena15 or DMSO vehicle control. A typical concentration range might be 1-50 μM.
- Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours).
- Cell Viability: For cells in the 96-well plate, perform the cell viability assay according to the manufacturer's instructions.
- RNA Extraction: For cells in the 6-well plates, wash with PBS and lyse the cells. Extract total RNA using a commercial kit, ensuring high purity.
- Global m6A Quantification:
 - Dot Blot: Spot serial dilutions of the extracted RNA onto a nylon membrane, crosslink, and probe with an anti-m6A antibody.
 - LC-MS/MS: Digest RNA to nucleosides and analyze via LC-MS/MS for the most accurate quantification of the m6A/A ratio.
- Gene Expression Analysis (qRT-PCR):
 - Synthesize cDNA from an equal amount of total RNA from each sample.
 - Perform qPCR using primers for the target gene (FOXM1) and a housekeeping gene.
 - Calculate the relative mRNA expression using the $\Delta\Delta$ Ct method.



 Data Analysis: Correlate the changes in cell viability, global m6A levels, and FOXM1 mRNA expression with the concentration of Ena15.

Protocol 3: m6A RNA Immunoprecipitation (MeRIP) followed by qPCR

This protocol is used to determine if **Ena15** treatment specifically increases the m6A modification on a target transcript like FOXM1.

Materials:

- Cells treated with Ena15 or DMSO (from Protocol 2)
- Total RNA
- RNA fragmentation buffer
- MeRIP Kit or individual components:
 - Anti-m6A antibody
 - Protein A/G magnetic beads
 - IP buffer
 - Wash buffers
 - Elution buffer
- RNA purification kit
- cDNA synthesis kit and qPCR reagents (as in Protocol 2)

Procedure:

- RNA Fragmentation: Fragment 50-100 µg of total RNA from each sample into ~100nucleotide fragments by enzymatic or chemical fragmentation.
- Save Input: Set aside a small fraction (e.g., 5-10%) of the fragmented RNA from each sample to serve as the "input" control.



- Immunoprecipitation:
 - Incubate the remaining fragmented RNA with an anti-m6A antibody in IP buffer overnight at 4°C.
 - Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
 - Wash the beads multiple times with wash buffers to remove non-specific binding.
- Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify the RNA using an RNA purification kit. Also, purify the saved input RNA.
- qRT-PCR Analysis:
 - Synthesize cDNA from both the immunoprecipitated (IP) RNA and the input RNA.
 - Perform qPCR using primers for the target gene (FOXM1) and a negative control gene (known to be unmodified).
- Data Analysis: For each sample (control and Ena15-treated), calculate the enrichment of FOXM1 in the IP fraction relative to the input fraction. An increase in this enrichment in the Ena15-treated sample indicates a specific increase in m6A on the FOXM1 transcript.

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References

- 1. Ena15 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Epitranscriptomic Dynamics in Brain Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitranscriptomic Modifications Modulate Normal and Pathological Functions in CNS -PMC [pmc.ncbi.nlm.nih.gov]



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